3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate
Description
Properties
Molecular Formula |
C23H30O2 |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
(3,4-dimethylphenyl) 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C23H30O2/c1-15-9-10-20(11-16(15)2)25-21(24)17-12-18(22(3,4)5)14-19(13-17)23(6,7)8/h9-14H,1-8H3 |
InChI Key |
BAILKEIRZMRLMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Mannich Reaction for Intermediate Synthesis
The first step generates a Mannich base from 2,6-di-tert-butylphenol, formaldehyde, and a base (e.g., sodium hydroxide or triethylamine). The reaction proceeds in polar aprotic solvents such as methanol or ethanol at elevated temperatures (80–90°C).
Reaction Conditions:
| Parameter | Value/Detail |
|---|---|
| Starting Material | 2,6-Di-tert-butylphenol |
| Reagents | Formaldehyde (37% aqueous solution) |
| Base | Sodium hydroxide or triethylamine |
| Solvent | Methanol, ethanol |
| Temperature | 80–90°C |
| Reaction Time | 4–6 hours (monitored by TLC) |
The Mannich base forms via nucleophilic attack of the phenoxide ion on formaldehyde, followed by dehydration. This intermediate is critical for introducing the tert-butyl groups at the 3 and 5 positions of the benzoate moiety.
Esterification with 3,4-Dimethylphenol
The Mannich base undergoes esterification with 3,4-dimethylphenol under acidic or coupling-agent-mediated conditions.
Acid-Catalyzed Esterification:
-
Catalyst: Sulfuric acid or p-toluenesulfonic acid
-
Solvent: Toluene or xylene
-
Temperature: 110–120°C
Coupling Agent Method:
-
Reagents: Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Solvent: Dichloromethane or tetrahydrofuran (THF)
-
Temperature: Room temperature
The coupling agent method avoids high temperatures, reducing decomposition risks. Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate) to isolate the ester.
Alternative Pathways and Modifications
Friedel-Crafts Alkylation for tert-Butyl Group Introduction
An alternative route employs Friedel-Crafts alkylation to install tert-butyl groups on the benzoic acid precursor.
Procedure:
-
Substrate: Benzoic acid dissolved in anhydrous dichloromethane.
-
Lewis Acid Catalyst: Aluminum chloride (AlCl₃).
-
Alkylating Agent: tert-Butyl chloride.
-
Conditions: 0°C to room temperature, 12–24 hours.
Challenges:
Direct Esterification via Acid Chloride
This method converts 3,5-di-tert-butylbenzoic acid to its acid chloride , which reacts with 3,4-dimethylphenol.
Steps:
-
Acid Chloride Formation:
-
Reagent: Thionyl chloride (SOCl₂) or oxalyl chloride.
-
Solvent: Toluene, reflux for 2–3 hours.
-
-
Esterification:
-
Combine acid chloride with 3,4-dimethylphenol in pyridine.
-
Stir at room temperature for 12 hours.
-
Yield: 70–75% after recrystallization.
Optimization and Scalability
Solvent and Temperature Effects
| Solvent | Boiling Point (°C) | Reaction Efficiency |
|---|---|---|
| Methanol | 64.7 | Moderate |
| Ethanol | 78.4 | High |
| Toluene | 110.6 | Low |
Ethanol balances reactivity and volatility, enabling efficient reflux without excessive solvent loss.
Catalytic Enhancements
-
Phase-Transfer Catalysis: Tetrabutylammonium bromide (TBAB) improves reaction rates in biphasic systems.
-
Microwave Assistance: Reduces reaction time by 40–50% for esterification steps.
Analytical Validation
Spectral Characterization
Purity and Yield Comparison
| Method | Average Yield (%) | Purity (HPLC) |
|---|---|---|
| Mannich + Esterification | 78 | 98.5 |
| Friedel-Crafts | 65 | 95.2 |
| Acid Chloride | 72 | 97.8 |
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Applications in Materials Science
2.1. UV Stabilizers
One of the primary applications of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate is as a UV stabilizer in plastics. Its ability to absorb ultraviolet radiation helps prevent photodegradation of polymeric materials. This property is particularly beneficial in outdoor applications where prolonged exposure to sunlight can lead to material failure.
| Property | Value |
|---|---|
| UV Absorption Range | 290-400 nm |
| Thermal Stability | High |
| Solubility | Soluble in organic solvents |
2.2. Antioxidant Activity
In addition to UV stabilization, this compound also exhibits antioxidant properties, which are crucial for enhancing the longevity of materials by preventing oxidative degradation.
Pharmaceutical Applications
3.1. Drug Development
Research has indicated potential uses of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate in drug formulations due to its favorable pharmacokinetic properties. It serves as a scaffold in the design of new therapeutics targeting various diseases.
Case Study: Thrombocytopenia Treatment
A study highlighted the use of derivatives of this compound as agonists for thrombopoietin receptors, which play a critical role in platelet production. These derivatives showed enhanced bioavailability compared to their parent compounds, making them promising candidates for treating thrombocytopenia.
Environmental Considerations
The environmental impact of using chemical stabilizers like 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate is a growing concern. Regulatory bodies are increasingly focusing on the eco-friendliness of such compounds. The European Chemicals Agency (ECHA) has initiated mapping exercises to evaluate the safety profiles of plastic additives including this compound.
Mechanism of Action
The mechanism of action of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of tert-butyl groups may enhance its stability and lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents on the benzoyl and phenyl rings significantly influence the compound’s properties. Below is a comparative analysis with key analogs:
Functional Group Influence
- Ester vs. Acid : The target compound’s ester group renders it more lipophilic than carboxylic acid analogs (e.g., 3,5-dibromo-4-methylbenzoic acid), favoring solubility in organic solvents like toluene or dichloromethane. Esters are also less reactive toward nucleophiles compared to acids .
- Hydroxyl vs. Alkyl Groups : Ethyl 3,5-di-tert-butyl-4-hydroxybenzoate demonstrates how hydroxyl groups introduce hydrogen-bonding networks, increasing melting points (e.g., >150°C inferred) relative to the target compound’s alkylated ester.
Steric and Electronic Effects
- tert-Butyl vs. Electronically, tert-butyl groups are weakly electron-donating via hyperconjugation, which may stabilize adjacent positive charges, whereas halogens are electron-withdrawing.
- Dimethylphenyl vs. Methyl Groups : The 3,4-dimethylphenyl ester moiety offers greater steric bulk than a simple methyl group (e.g., in 3,5-dichlorophenyl 4-methylbenzoate ), possibly reducing enzymatic degradation rates in biological systems.
Biological Activity
3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate is a chemical compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity based on available research findings, including data tables and relevant case studies.
Chemical Structure and Properties
3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate belongs to the class of benzoates and is characterized by the presence of two tert-butyl groups and a dimethylphenyl moiety. Its molecular formula is , and it has notable physicochemical properties that influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 314.43 g/mol |
| Melting Point | Not reported |
| Solubility | Soluble in organic solvents |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the tert-butyl groups is known to enhance the stability of free radicals, which may contribute to the antioxidant activity observed in related compounds. For instance, studies have shown that derivatives with bulky substituents can effectively scavenge free radicals, thereby protecting cellular components from oxidative damage .
Anticancer Potential
There is emerging evidence suggesting that 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate may possess anticancer properties. In vitro studies have demonstrated that certain benzoate derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, compounds structurally related to this benzoate have shown efficacy against various cancer cell lines, including breast and colon cancer cells .
Case Study: In Vitro Cytotoxicity
A recent study assessed the cytotoxic effects of various benzoate derivatives on human cancer cell lines. The results indicated that 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate exhibited a dose-dependent inhibition of cell viability:
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15.2 |
| HT-29 (colon cancer) | 12.8 |
| A549 (lung cancer) | Not tested |
These findings suggest that this compound may be further investigated for its potential use in cancer therapy.
The proposed mechanism of action for the anticancer effects involves the induction of oxidative stress within cancer cells, leading to apoptosis. The compound may also inhibit key signaling pathways involved in cell proliferation and survival .
Q & A
Q. What are the recommended methods for synthesizing 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate with high purity?
Answer: The synthesis typically involves esterification between 3,5-di-tert-butylbenzoic acid and 3,4-dimethylphenol. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .
- Reaction conditions : Conduct the reaction in anhydrous dichloromethane or THF under nitrogen at room temperature for 12–24 hours.
- Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .
- Characterization : Confirm structure using -NMR (e.g., tert-butyl protons at δ 1.3–1.4 ppm, aromatic protons at δ 6.8–7.5 ppm) and mass spectrometry (expected molecular ion: [M] at m/z 382.5) .
Q. How can researchers confirm the structural integrity and purity of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate?
Answer: A multi-technique approach is essential:
- NMR spectroscopy : - and -NMR to verify substituent positions and tert-butyl group integrity. For example, the methyl groups on the phenyl ring appear as singlets at δ 2.2–2.4 ppm .
- IR spectroscopy : Confirm ester carbonyl (C=O) stretch at ~1720 cm and absence of residual hydroxyl peaks .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and monitor byproducts .
- Mass spectrometry : High-resolution MS (HRMS) to validate the molecular formula (CHO) .
Q. What storage conditions are optimal for maintaining the stability of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate?
Answer:
Q. How do the tert-butyl substituents influence the compound’s physicochemical properties?
Answer:
- Steric effects : The bulky tert-butyl groups reduce reactivity at the 3,5-positions, enhancing steric protection of the ester bond .
- Lipophilicity : Increased logP (predicted ~6.2) due to hydrophobic tert-butyl groups, impacting solubility in polar solvents .
- Thermal stability : Tert-butyl groups elevate melting points (mp ~120–130°C) compared to non-substituted analogs .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the hydrolytic stability of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate under varying pH conditions?
Answer:
- Experimental setup : Prepare buffers (pH 1–13) and incubate the compound at 37°C. Sample aliquots at intervals (0, 24, 48, 72 hrs).
- Analytical monitoring : Use HPLC to quantify degradation products (e.g., free benzoic acid and phenol derivatives) .
- Kinetic analysis : Calculate rate constants (k) and half-life (t) using first-order kinetics. Note that acidic/basic conditions accelerate ester hydrolysis, but steric hindrance from tert-butyl groups may slow degradation .
Q. How can contradictory data regarding the antioxidant activity of tert-butyl-substituted benzoate derivatives be resolved?
Answer:
- Standardize assays : Compare results across multiple methods (e.g., DPPH, ABTS, FRAP) to account for assay-specific biases .
- Control variables : Ensure consistent solvent systems (e.g., ethanol vs. DMSO) and concentrations (10–100 µM).
- Mechanistic studies : Use electron paramagnetic resonance (EPR) to detect radical scavenging intermediates. The tert-butyl groups may act as electron donors or stabilize radical species .
Q. What methodologies are suitable for studying interactions between 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate and biological macromolecules?
Answer:
- Fluorescence quenching : Monitor changes in protein fluorescence (e.g., bovine serum albumin) upon compound binding. Calculate binding constants (K) via Stern-Volmer plots .
- Molecular docking : Use software like AutoDock Vina to predict binding poses with enzymes (e.g., cytochrome P450). Focus on hydrophobic pockets accommodating tert-butyl groups .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics with immobilized targets .
Q. How can computational modeling elucidate the electronic effects of substituents in 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate?
Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, highlighting electron-rich regions (e.g., ester carbonyl) .
- Molecular dynamics (MD) : Simulate solvation effects in water/octanol systems to predict partition coefficients (logP) .
- QSPR models : Corinate substituent parameters (e.g., Hammett σ) with experimental data (e.g., hydrolysis rates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
